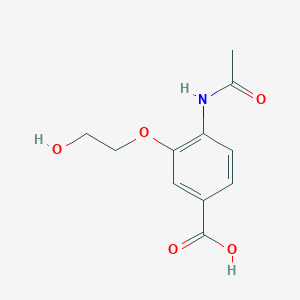
MFCD25460287
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD25460287 is a complex organic compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a benzenemethanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD25460287 typically involves multi-step organic reactions. . The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
MFCD25460287 undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while substitution reactions can produce a variety of substituted benzenemethanol compounds .
Applications De Recherche Scientifique
MFCD25460287 has several scientific research applications:
Mécanisme D'action
The mechanism of action of MFCD25460287 involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can undergo radical reactions, where the trifluoromethyl group participates in the formation of reactive intermediates that interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanol, alpha-methyl-: This compound lacks the bromine and trifluoromethyl groups, making it less reactive in certain chemical reactions.
3-Bromobenzotrifluoride: This compound has a similar trifluoromethyl group but lacks the benzenemethanol backbone, affecting its overall reactivity and applications.
Uniqueness
MFCD25460287 is unique due to the combination of bromine, methyl, and trifluoromethyl groups attached to the benzenemethanol backbone. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H8BrF3O |
|---|---|
Poids moléculaire |
269.06 g/mol |
Nom IUPAC |
1-[3-bromo-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8BrF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5,14H,1H3 |
Clé InChI |
ZAMLJWRQAZAASU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC(=C1)Br)C(F)(F)F)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Imidazo[1,5-a]pyrazine-7(8h)-carboxylic acid,5,6-dihydro-3-(trifluoromethyl)-,1,1-dimethylethyl ester](/img/structure/B8595041.png)

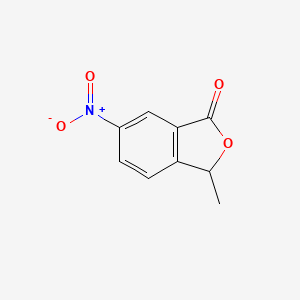
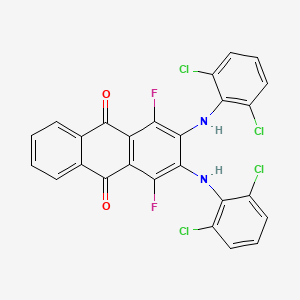
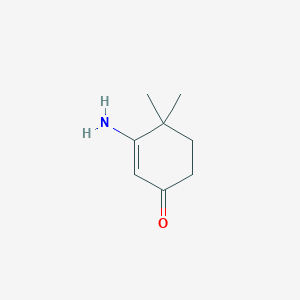
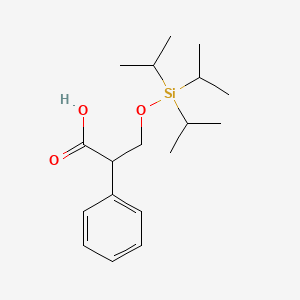

![ethyl 1-[(5-bromo-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate](/img/structure/B8595102.png)

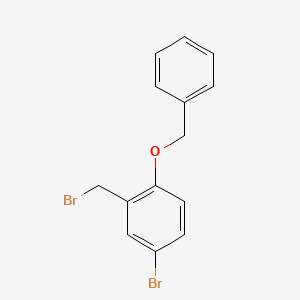
![4-[2-(2-Nitrophenyl)ethenyl]pyridine](/img/structure/B8595124.png)
![2-[(2,5-dichloro-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B8595131.png)
